An In-depth Technical Guide to AF 568 Alkyne for Bioorthogonal Labeling and Imaging
An In-depth Technical Guide to AF 568 Alkyne for Bioorthogonal Labeling and Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
AF 568 alkyne is a fluorescent probe widely utilized in biological research for the specific labeling and visualization of biomolecules. As a derivative of the bright and photostable Alexa Fluor 568 dye, it possesses an alkyne functional group that enables its covalent attachment to azide-modified molecules through a highly efficient and bioorthogonal reaction known as "click chemistry." This technical guide provides a comprehensive overview of the core principles of AF 568 alkyne, its applications, detailed experimental protocols, and quantitative data to facilitate its effective use in research and drug development.
The primary application of AF 568 alkyne lies in its ability to participate in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. This reaction forms a stable triazole linkage between the alkyne on the dye and an azide (B81097) group on a target biomolecule. The bioorthogonal nature of this reaction ensures that it proceeds with high specificity in complex biological environments without interfering with native cellular processes. This allows for the precise labeling of a wide range of biomolecules, including proteins, glycans, lipids, and nucleic acids, that have been metabolically, enzymatically, or chemically modified to contain an azide group.
Core Principles and Chemical Properties
AF 568 alkyne belongs to the Alexa Fluor family of dyes, which are known for their exceptional brightness and photostability. The key to its utility is the terminal alkyne group, which serves as a reactive handle for click chemistry.
Data Presentation: Physicochemical and Spectroscopic Properties of AF 568 Alkyne
| Property | Value | References |
| Excitation Maximum (λex) | 578 nm | [1] |
| Emission Maximum (λem) | 602 nm | [1] |
| Molar Extinction Coefficient (ε) | 88,000 cm⁻¹M⁻¹ | [1] |
| Appearance | Red solid | [1] |
| Solubility | Water, DMSO, DMF | [1] |
| Purity | >95% (HPLC) | [1] |
Experimental Protocols
The versatility of AF 568 alkyne allows for its use in a variety of experimental setups. Below are detailed protocols for common applications.
Metabolic Labeling and Visualization of Nascent Proteins
This protocol describes the labeling of newly synthesized proteins in cultured mammalian cells using the methionine analog, L-azidohomoalanine (AHA), followed by detection with AF 568 alkyne.
Materials:
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Mammalian cells of interest
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Complete cell culture medium
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Methionine-free medium
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L-azidohomoalanine (AHA)
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Phosphate-buffered saline (PBS)
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Fixative solution (e.g., 4% paraformaldehyde in PBS)
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Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
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AF 568 alkyne
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Click chemistry reaction buffer (e.g., containing copper(II) sulfate, a reducing agent like sodium ascorbate, and a copper ligand like THPTA)
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Nuclear stain (e.g., DAPI or Hoechst)
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Mounting medium
Procedure:
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Cell Culture and Metabolic Labeling:
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Plate cells on coverslips in a multi-well plate and culture until they reach the desired confluency.
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To label newly synthesized proteins, replace the complete medium with methionine-free medium and incubate for 1 hour to deplete intracellular methionine pools.
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Replace the methionine-free medium with fresh methionine-free medium supplemented with AHA (typically 25-50 µM).
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Incubate the cells for the desired labeling period (e.g., 1-24 hours) to allow for the incorporation of AHA into newly synthesized proteins.
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Cell Fixation and Permeabilization:
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Wash the cells twice with PBS.
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Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
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Wash the cells three times with PBS.
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Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.
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Wash the cells three times with PBS.
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Click Chemistry Reaction:
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Prepare the click reaction cocktail according to the manufacturer's instructions. This typically involves mixing copper(II) sulfate, a reducing agent, a copper ligand, and AF 568 alkyne in a buffer.
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Remove the wash buffer from the cells and add the click reaction cocktail.
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Incubate for 30 minutes at room temperature, protected from light.
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Remove the reaction cocktail and wash the cells three times with PBS.
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Nuclear Staining and Imaging:
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Stain the cell nuclei with DAPI or Hoechst for 5-10 minutes.
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Wash the cells twice with PBS.
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Mount the coverslips onto microscope slides using an appropriate mounting medium.
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Image the cells using a fluorescence microscope.
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Labeling of Cell Surface Glycans
This protocol outlines the labeling of cell surface glycans by metabolically incorporating an azide-modified sugar, followed by reaction with AF 568 alkyne.
Materials:
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Mammalian cells of interest
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Complete cell culture medium
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Azide-modified sugar analog (e.g., peracetylated N-azidoacetylgalactosamine, Ac4GalNAz)
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Phosphate-buffered saline (PBS)
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AF 568 alkyne
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Click chemistry reaction buffer (as described above)
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Imaging medium
Procedure:
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Metabolic Labeling:
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Culture cells to the desired confluency.
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Add the azide-modified sugar analog (e.g., Ac4GalNAz at 25-50 µM) to the culture medium.
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Incubate for 24-48 hours to allow for incorporation into cell surface glycans.
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Click Chemistry Labeling of Live Cells:
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Gently wash the cells three times with warm PBS or imaging medium.
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Prepare the click reaction cocktail with AF 568 alkyne.
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Add the reaction cocktail to the cells and incubate for 5-15 minutes at room temperature, protected from light.
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Gently wash the cells three times with imaging medium.
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Image the live cells immediately using a fluorescence microscope.
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Mandatory Visualizations
Experimental Workflow for Protein Labeling
with incorporated Azide (R-N₃)
(Fluorophore-C≡CH)
(Stable Triazole Linkage)
